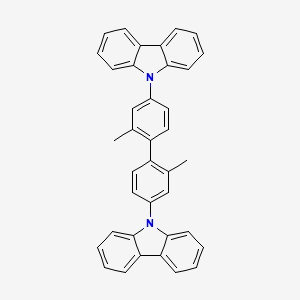

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Description

Properties

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Challenge of High-Energy Emitters and the Rise of CDBP

An In-Depth Technical Guide to 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP)

Abstract: This technical guide provides a comprehensive overview of this compound, a key material in advanced organic electronics. Commonly known by the acronym CDBP, this molecule has emerged as a critical host material, particularly for high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs). We will explore its chemical identity, the rationale behind its molecular design, synthesis and purification strategies, key performance characteristics, and a detailed protocol for its application in device fabrication. This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation optoelectronic devices.

The development of stable, efficient, and deep-blue PhOLEDs remains a significant challenge in the display and lighting industries. The core of this challenge lies in finding a suitable host material capable of efficiently transferring energy to a high-energy blue phosphorescent emitter, or "guest." The benchmark host material, 4,4'-Bis(9-carbazolyl)-1,1'-biphenyl (CBP), while effective for green and red emitters, falls short for blue PhOLEDs. Its triplet energy (ET) of approximately 2.56 eV is insufficient to confine the excitons on blue emitters like bisiridium(III) (FIrpic), which has a triplet energy of ~2.65 eV.[1] This energy mismatch leads to back-energy transfer from the guest to the host, severely reducing device efficiency.[1]

To overcome this limitation, researchers developed this compound (CDBP). The innovation of CDBP lies in its molecular architecture. By introducing two methyl groups at the 2 and 2' positions of the central biphenyl core, significant steric hindrance is created.[1] This forces a larger dihedral (torsion) angle between the two phenyl rings, disrupting the π-conjugation of the biphenyl backbone. This disruption effectively raises the triplet energy of the molecule to approximately 3.0 eV, high enough to successfully host high-energy blue phosphorescent emitters and prevent efficiency-killing back-energy transfer.[1]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a material's intrinsic properties are paramount for reproducible research and development.

-

Chemical Name: this compound

-

Common Acronym: CDBP

-

CAS Numbers: 120260-01-7, 604785-54-8 (Both are used in supplier databases for this compound)[2][3][4][5]

-

Molecular Formula: C38H28N2[5]

-

Molecular Weight: 512.66 g/mol [5]

Table 1: Key Physicochemical and Electronic Properties of CDBP

| Property | Value | Source(s) |

| Triplet Energy (ET) | ~3.0 eV | [1] |

| HOMO Energy Level | ~6.1 eV | |

| LUMO Energy Level | ~2.7 eV | |

| Energy Gap (Eg) | ~3.4 eV | |

| Glass Transition Temp (Tg) | 94 °C | [6] |

| Melting Point (Tm) | 289-291 °C | |

| Absorption (λmax in THF) | 292 nm | |

| Fluorescence (λmax in THF) | 364 nm |

These properties underscore CDBP's suitability as a host material. The high triplet energy is its primary advantage for blue PhOLEDs. Furthermore, a high glass transition temperature (Tg) of 94 °C ensures good morphological stability of the thin films during device operation, preventing crystallization and enhancing device lifetime.[6] The wide energy gap and deep HOMO level also provide good charge carrier confinement within the emissive layer.

Synthesis and Purification

While CDBP is commercially available, understanding its synthesis is crucial for custom derivatization or in-house production. The primary method for coupling carbazole moieties to an aryl halide core is the Ullmann condensation reaction.[7][8][9]

Conceptual Synthesis Workflow

The synthesis involves a copper-catalyzed cross-coupling reaction between carbazole and a dihalogenated 2,2'-dimethylbiphenyl core.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 4,4'-双(N-咔唑)-1,1'-联苯 | 4,4'-Di(9H-carbazol-9-yl)-1,1'-biph | 58328-31-7 - 乐研试剂 [leyan.com]

- 5. This compound | C38H28N2 | CID 22020378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

CDBP chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane

Introduction

2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane is a complex organic molecule featuring a central five-membered dioxolane ring. This guide provides a detailed exploration of its chemical architecture and a scientifically grounded, step-by-step methodology for its synthesis. The synthesis is presented as a multi-stage process, beginning with commercially available precursors and proceeding through key intermediates. This document is intended for researchers and professionals in the fields of organic chemistry and drug development, offering both theoretical insights and practical, actionable protocols.

PART 1: Chemical Structure and Properties

The foundational step in understanding any complex molecule is a thorough analysis of its structure. The key features of 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane are detailed below.

Systematic Name: 2-chloro-4,5-bis(4-methoxyphenyl)-1,3-dioxolane

Molecular Formula: C₁₇H₁₇ClO₄

Key Structural Features:

-

1,3-Dioxolane Core: A five-membered ring containing two oxygen atoms at positions 1 and 3. This heterocyclic structure is a cyclic acetal.

-

Aromatic Substituents: Two para-methoxyphenyl groups are attached to carbons 4 and 5 of the dioxolane ring. The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group.

-

Chloro-Substitution: A chlorine atom is attached to the second carbon of the dioxolane ring, making it a chloroacetal. The stereochemistry at positions 4 and 5 of the dioxolane ring, derived from the precursor diol, will influence the overall stereochemistry of the molecule.

Chemical Structure Diagram:

Caption: Chemical structure of 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane.

PART 2: Synthesis of 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane

The synthesis of the target molecule is a multi-step process that begins with the formation of a key precursor, anisoin, followed by its reduction to a diol, and finally, the cyclization to form the dioxolane ring.

Overall Synthesis Workflow:

Caption: Overall synthetic workflow for 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane.

Step 1: Synthesis of Anisoin

Anisoin, or 1,2-bis(4-methoxyphenyl)-2-hydroxyethan-1-one, is synthesized via the benzoin condensation of p-anisaldehyde. This reaction involves the umpolung (polarity reversal) of the aldehyde functionality, typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC).

Protocol for Anisoin Synthesis:

| Step | Procedure | Rationale |

| 1 | To a solution of p-anisaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a cyanide salt (e.g., sodium cyanide) or an N-heterocyclic carbene precursor like thiamine hydrochloride. | The catalyst initiates the umpolung of the aldehyde, enabling it to act as a nucleophile.[1][2] |

| 2 | If using thiamine, a base (e.g., sodium hydroxide) is added to generate the active NHC catalyst. | The base deprotonates the thiazolium ring of thiamine to form the catalytically active ylide. |

| 3 | The reaction mixture is stirred at room temperature or with gentle heating. | The reaction proceeds via the formation of a Breslow intermediate, which then attacks a second molecule of the aldehyde. |

| 4 | The reaction progress is monitored by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of the starting material and the formation of the product. |

| 5 | Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction. | Quenching stops the reaction, and standard workup procedures isolate the crude product. |

| 6 | The crude anisoin is purified by recrystallization. | Recrystallization from a suitable solvent (e.g., ethanol) yields the pure product.[3] |

Step 2: Synthesis of meso-1,2-bis(p-methoxyphenyl)ethane-1,2-diol

The next step is the reduction of the ketone functionality in anisoin to a hydroxyl group, yielding the corresponding 1,2-diol. The stereochemical outcome of this reduction is important for the subsequent cyclization step. Using a reducing agent like sodium borohydride will typically lead to a mixture of diastereomers (meso and dl).

Protocol for Diol Synthesis:

| Step | Procedure | Rationale |

| 1 | Dissolve anisoin (1 equivalent) in a suitable solvent, such as methanol or ethanol. | The solvent solubilizes the starting material and the reducing agent. |

| 2 | Cool the solution in an ice bath. | The reduction is an exothermic process, and cooling helps to control the reaction rate and improve selectivity. |

| 3 | Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in portions. | These hydride reagents are effective for the reduction of ketones to secondary alcohols.[4] |

| 4 | Stir the reaction mixture at low temperature and then allow it to warm to room temperature. | This ensures the reaction goes to completion. |

| 5 | Monitor the reaction by TLC until the anisoin is consumed. | TLC confirms the completion of the reduction. |

| 6 | Quench the reaction by the slow addition of water or a dilute acid. | This step neutralizes any unreacted hydride reagent. |

| 7 | Isolate the product by extraction and purify by column chromatography or recrystallization. | These purification techniques separate the desired diol from byproducts. |

Step 3: Cyclization to form 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane

The final step is the formation of the 1,3-dioxolane ring. This is an acetal formation reaction between the synthesized 1,2-diol and a suitable electrophile that will introduce the chloro-substituted carbon at the 2-position.

Proposed Protocol for Dioxolane Formation:

| Step | Procedure | Rationale |

| 1 | In a flask equipped with a reflux condenser and a drying tube, dissolve the meso-1,2-bis(p-methoxyphenyl)ethane-1,2-diol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene. | Anhydrous conditions are crucial to prevent hydrolysis of the reagents and the product. |

| 2 | Add a suitable chloro-electrophile. A potential reagent is dichloromethyl methyl ether or a similar gem-dichloroalkane. A Lewis acid catalyst such as titanium(IV) chloride might be required. | The chloro-electrophile provides the C2 carbon and the chlorine atom of the dioxolane ring. The Lewis acid activates the electrophile.[5][6] |

| 3 | Alternatively, the reaction can be performed with a reagent like thionyl chloride (SOCl₂) in the presence of a base like pyridine. | This would proceed through a different mechanism involving the formation of a cyclic sulfite intermediate. |

| 4 | Heat the reaction mixture to reflux and monitor by TLC. | Heating provides the activation energy for the reaction. |

| 5 | Upon completion, cool the reaction mixture and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. | This workup step removes acidic byproducts. |

| 6 | Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. | This isolates the crude product. |

| 7 | Purify the crude product by column chromatography on silica gel. | This final purification step yields the pure 2-chloro-4,5-bis(p-methoxyphenyl)-1,3-dioxolane. |

PART 3: Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis, particularly cyanide salts, hydride reducing agents, and thionyl chloride, are highly toxic and/or reactive and should be handled with extreme caution.

References

-

Washio, A., Hosaka, M., Uemura, N., Kasashima, Y., & Asai, S. (2021). Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization. Crystal Growth & Design, 21(4), 2355–2362. [Link]

-

ACS Publications. (2021). Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization. Crystal Growth & Design. Retrieved from [Link]

-

Noctiluca. (n.d.). CDBP | C38H28N2 | 120260-01-7 | Fluorescent | >99.0% (HPLC). Retrieved from [Link]

-

Organic Syntheses. (n.d.). deoxyanisoin. Retrieved from [Link]

-

Australian Journal of Chemistry. (n.d.). Stereoselective Isomerizations of 4-(2'-Chloro-3'-methoxyphenyl)-2,5-dimethyl-1,3-dioxolanes: Stereochemistry and Conformation of the Product 2-Benzopyrans. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. Retrieved from [Link]

-

RWTH Publications. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]

-

YouTube. (2007). Organic Chemistry - Mechanism of Diol Cyclization. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

-

YouTube. (2022). Formation of Cyanohydrins and Diols from Aldehydes and Ketones. Retrieved from [Link]

-

MDPI. (n.d.). Six Weeks of Boxing Training Lowers Blood Pressure and Improves Vascular Function in Young Men and Women with Elevated Blood Pressure or Stage 1 Hypertension. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,2-Bis(4-methoxyphenoxy)ethane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). dCDP | C9H15N3O10P2 | CID 150855 - PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of DBP. Retrieved from [Link]

- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

ResearchGate. (2016). Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin?. Retrieved from [Link]

-

Jetir.Org. (n.d.). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)-1,2-ethanediol - PubChem. Retrieved from [Link]

-

YouTube. (2021). 7b: Naming and preparing diols. Retrieved from [Link]

Sources

Foreword: The Critical Role of the Host in OLED Efficacy

An In-Depth Technical Guide to the Photophysical Properties of CDBP Host Material

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the intricate architecture of an Organic Light-Emitting Diode (OLED), the host material is not merely a passive matrix but an active and critical component governing the device's ultimate efficiency, color purity, and operational lifetime. It is the scaffold that facilitates the elegant dance of charge carriers and excitons, ensuring that the energy injected into the system is converted into light with minimal loss. Among the pantheon of host materials, 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl, commonly known as CDBP, has emerged as a particularly noteworthy player. Its unique molecular structure endows it with a suite of photophysical properties that make it an exemplary host, especially for high-energy phosphorescent and thermally activated delayed fluorescence (TADF) emitters. This guide provides a detailed exploration of these properties, the experimental methodologies used to characterize them, and the fundamental principles that underpin CDBP's exceptional performance in state-of-the-art OLEDs.

Molecular Architecture: The Foundation of Function

The key to CDBP's superior performance lies in its molecular design. It is a carbazole derivative, similar to the ubiquitous host CBP (4,4'-bis(carbazol-9-yl)biphenyl), but with a crucial modification: the presence of methyl groups at the 2 and 2' positions of the central biphenyl core.

Causality of the Methyl Groups: These methyl groups induce significant steric hindrance, forcing a pronounced twist in the biphenyl linkage. This twisting has two profound consequences:

-

Decoupling of π-Conjugation: The twist disrupts the π-conjugation across the biphenyl bridge. This electronic decoupling is the primary reason for CDBP's significantly high triplet energy, as the triplet exciton tends to be localized on the individual carbazole moieties rather than delocalizing across the entire molecule.[1]

-

Enhanced Morphological Stability: The non-planar structure inhibits crystallization and raises the glass transition temperature (Tg), leading to more stable amorphous films, a critical requirement for long-lasting OLED devices.[2]

Core Photophysical & Thermal Properties

The performance of a host material is dictated by a set of quantifiable physical parameters. The following table summarizes the essential properties of CDBP, which will be elaborated upon in subsequent sections.

| Property | Symbol | Typical Value | Significance in OLEDs |

| Triplet Energy | T₁ | ~3.0 eV | Must be higher than the guest's T₁ to prevent reverse energy transfer.[1] |

| Singlet Energy | S₁ | ~3.4 eV | Influences host fluorescence and energy transfer to fluorescent guests.[1] |

| HOMO Level | EHOMO | ~ -5.7 eV | Governs hole injection and transport characteristics. |

| LUMO Level | ELUMO | ~ -2.3 eV | Governs electron injection and transport characteristics. |

| Glass Transition Temp. | Tg | > 130 °C | Indicator of morphological stability at elevated operating temperatures.[2] |

Note: Exact HOMO/LUMO values can vary slightly depending on the measurement technique (e.g., CV, UPS) and film morphology.

The Cornerstone: High Triplet Energy (T₁)

For a host material in a phosphorescent OLED (PhOLED), its triplet energy is arguably the most critical parameter. The fundamental principle of PhOLEDs relies on harvesting both singlet (25%) and triplet (75%) excitons formed during charge recombination. This is achieved through efficient Förster or Dexter energy transfer from the host to a phosphorescent guest (dopant).

The Energetic Imperative: For this energy transfer to be efficient and unidirectional (from host to guest), the triplet energy of the host must be significantly higher than that of the guest emitter. If the host's T₁ is too low, two detrimental processes can occur:

-

Reverse Energy Transfer: Triplet excitons can transfer back from the guest to the host, where they are likely to decay non-radiatively, quenching the emission and drastically reducing device efficiency.

-

Exciton Quenching: The host molecules themselves can act as quenching sites for the guest excitons.

CDBP's high T₁ of approximately 3.0 eV makes it an ideal host for a wide range of emitters, including high-energy blue phosphors (which typically have T₁ ≈ 2.6-2.8 eV), as well as green and red phosphors.[1] This energetic barrier effectively confines the excitons on the guest molecules, ensuring they decay radiatively.

Caption: Energy transfer in a CDBP-based PhOLED.

Absorption, Emission, and Exciton Dynamics

CDBP exhibits strong absorption in the UV region, primarily attributed to π-π* transitions localized on the carbazole units. Its photoluminescence (PL) spectrum shows a high-energy emission in the near-UV or deep-blue region.[3]

To understand the fate of excitons within the material, we turn to transient photoluminescence (PL) spectroscopy. By exciting the material with a short laser pulse and measuring the decay of the subsequent luminescence over time, we can extract exciton lifetimes. In neat films, CDBP exhibits a prompt fluorescence decay.[4] When doped with an emitter, the transient decay characteristics reveal the efficiency of energy transfer. A rapid quenching of the host's fluorescence lifetime upon doping is a clear indicator of efficient energy transfer to the guest.

Thermal Stability: Ensuring Longevity

The operational stability of an OLED is critically dependent on the thermal properties of its constituent materials.[5] High current densities and prolonged operation generate significant heat, which can lead to morphological changes in the organic layers (e.g., crystallization), degrading device performance and lifetime.

CDBP demonstrates excellent thermal stability, characterized by two key metrics:

-

Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is essential to maintain the structural integrity of the film during device operation and fabrication processes. Derivatives of CBP, like CDBP, have shown dramatically increased Tg values (e.g., 162 °C for a dicyano-substituted derivative).[2]

-

Decomposition Temperature (Td): This is the temperature at which the material begins to chemically decompose. CDBP's high Td ensures it can withstand the high temperatures used in vacuum thermal evaporation for device fabrication without degradation.

Self-Validating Experimental Protocols

Scientific integrity demands that experimental protocols are robust and self-validating. The following workflows are designed to provide a comprehensive characterization of CDBP's key properties.

Caption: Experimental workflow for CDBP characterization.

Protocol 1: Triplet Energy Determination via Low-Temperature Phosphorescence

-

Objective: To precisely measure the T₁ energy level, which validates the material's suitability as a host for specific phosphorescent emitters.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of CDBP in a suitable solvent (e.g., 2-methyltetrahydrofuran, 2-MeTHF) or as a neat thin film evaporated onto a quartz substrate. The solvent must form a rigid glass at low temperatures.

-

Cryogenic Setup: Mount the sample in a cryostat and cool to liquid nitrogen temperature (77 K). This minimizes non-radiative decay pathways and makes the typically weak phosphorescence detectable.

-

Excitation: Excite the sample using a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) at a wavelength corresponding to a strong absorption band of CDBP.

-

Gated Detection: Use a pulsed excitation source and a gated detector (e.g., an ICCD camera). The key step is to introduce a delay (typically microseconds to milliseconds) between the excitation pulse and the start of signal acquisition. This ensures that all short-lived fluorescence has decayed, and only the long-lived phosphorescence is measured.[6]

-

Spectral Acquisition: Scan the emission monochromator to collect the phosphorescence spectrum.

-

Data Analysis: The T₁ energy is determined from the highest-energy vibronic peak (the 0-0 transition) at the blue edge of the phosphorescence spectrum.[6] The energy (in eV) is calculated as E = 1240 / λ (nm), where λ is the onset wavelength.

-

-

Self-Validation: The presence of a long-lived emission (verifiable through lifetime measurements) that is significantly red-shifted from the fluorescence spectrum confirms the signal is indeed phosphorescence. The T₁ value obtained must be higher than the known T₁ of the intended guest dopant for the material to be validated as a suitable host.

Protocol 2: Thermal Stability Analysis (TGA/DSC)

-

Objective: To quantify the thermal stability of CDBP, ensuring it can withstand fabrication and operational stresses.

-

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, precise amount (5-10 mg) of CDBP powder into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[7]

-

Record the sample weight as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[7]

-

-

Differential Scanning Calorimetry (DSC):

-

Seal a small amount (5-10 mg) of CDBP powder in an aluminum DSC pan.

-

Use an empty, sealed pan as a reference.

-

Perform a heat-cool-heat cycle (e.g., from room temperature to above the expected Tg, cool down, then heat again) at a constant rate (e.g., 10 °C/min).

-

The Tg is identified as a step-like transition in the heat flow curve during the second heating scan (to remove any prior thermal history).[7]

-

-

-

Self-Validation: The results must show a Td well above the temperatures used for vacuum deposition (~200-300 °C) and a Tg above the maximum expected operating temperature of the device (>85-100 °C). Consistent results across multiple samples validate the material's intrinsic thermal properties.

Conclusion

The photophysical properties of CDBP are a direct result of its intelligent molecular design. The sterically induced twist in its biphenyl core provides the high triplet energy necessary to effectively host high-energy phosphorescent emitters while simultaneously ensuring the material's thermal and morphological stability. Its wide energy gap and appropriate frontier orbital levels facilitate efficient charge transport and injection. Through rigorous and self-validating experimental characterization, CDBP has been firmly established as a cornerstone host material, enabling the development of highly efficient and stable blue, green, red, and white OLEDs that are critical for next-generation displays and lighting.

References

-

Molecular design and photophysical properties of CDBP:mDBSOSPO based... - ResearchGate. Available at: [Link]

-

a) Chemical structures of the exciplex host CDBP/B4PyPPM and the... - ResearchGate. Available at: [Link]

-

The photophysics of singlet, triplet, and degradation trap states in 4,4-N,N′-dicarbazolyl-1,1′-biphenyl | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - MDPI. Available at: [Link]

-

High Efficiency Green Phosphorescent OLEDs with Long Lifetime by using Novel Host Material. Available at: [Link]

-

Steady‐state and transient photophysics. a) PL spectra of CBP,... - ResearchGate. Available at: [Link]

-

EL kinetic processes in the OLEDs. a) 2D EL TRES contours of CDBP,... - ResearchGate. Available at: [Link]

-

Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP). Available at: [Link]

-

A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

-

What's Thermal Stability in Printed Circuit Board (PCB)? - MADPCB. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

CDBP highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels

An In-depth Technical Guide to the Frontier Molecular Orbitals of Cannabidiol-2',6'-dimethyl ether (CDBP)

This guide provides a detailed exploration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, critical quantum chemical descriptors, in the context of Cannabidiol-2',6'-dimethyl ether (CDBP), also known as CBDD. While direct experimental or computational data for CDBP is not extensively available in the public domain, this document synthesizes foundational principles, outlines established methodologies for determination, and draws parallels from structurally related cannabinoids to offer a comprehensive framework for researchers, scientists, and drug development professionals.

The Significance of Frontier Molecular Orbitals in Drug Discovery

In the realm of medicinal chemistry and drug development, understanding the electronic structure of a molecule is paramount to predicting its reactivity, stability, and potential biological activity. At the forefront of this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . These are collectively known as the frontier molecular orbitals.[1][2]

-

HOMO: This orbital is the highest energy level that is occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a key indicator of its nucleophilic or antioxidant potential.[3] A higher HOMO energy level suggests a greater propensity for electron donation.

-

LUMO: This is the lowest energy orbital that is unoccupied by electrons. The energy of the LUMO reflects the molecule's ability to accept electrons, indicating its electrophilic character.[3] A lower LUMO energy level suggests a greater ease of accepting electrons.

The energy difference between the HOMO and LUMO is termed the HOMO-LUMO gap (Egap) .[1][4] This gap is a crucial descriptor of a molecule's kinetic stability and chemical reactivity.[3] A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions.[1][4]

For drug candidates like CDBP, these parameters can offer insights into:

-

Metabolic Stability: The susceptibility of a molecule to oxidative metabolism can be related to its HOMO energy.

-

Receptor-Ligand Interactions: The frontier orbitals play a significant role in the charge transfer interactions that can occur within a receptor binding pocket.

-

Antioxidant Activity: The ability of a cannabinoid to scavenge free radicals is directly related to its electron-donating capacity (HOMO energy).

CDBP: An Overview and the Importance of its Electronic Profile

Cannabidiol-2',6'-dimethyl ether (CDBP or CBDD) is a derivative of cannabidiol (CBD), a major non-psychoactive constituent of the cannabis plant.[5][6] In CDBP, the two phenolic hydroxyl groups of CBD are methylated.[5] This structural modification has been shown to significantly alter its biological activity. For instance, CDBP is a highly potent and selective inhibitor of the 15-lipoxygenase (15-LOX) enzyme, which is implicated in conditions like atherosclerosis.[6][7][8]

The methylation of the hydroxyl groups in CBD to form CDBP is expected to alter the electronic properties of the molecule. The electron-donating nature of the methoxy groups may influence the energy of the HOMO and LUMO levels compared to the parent CBD molecule. A thorough understanding of these electronic characteristics is crucial for elucidating the mechanism behind its enhanced 15-LOX inhibition and for the rational design of new derivatives with improved therapeutic profiles.

Methodologies for Determining HOMO and LUMO Levels

The determination of HOMO and LUMO energies can be approached through both computational and experimental methods.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful and widely used computational method to predict the electronic structure and properties of molecules with a high degree of accuracy.[9] It allows for the calculation of HOMO and LUMO energies, the HOMO-LUMO gap, and the visualization of these orbitals.

The following is a generalized step-by-step protocol for determining the HOMO and LUMO levels of CDBP using DFT calculations.

-

Molecular Structure Input: The 3D structure of the CDBP molecule is generated using a molecular builder. The CAS number for CDBP is 1242-67-7.[6][7]

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method for this is the B3LYP functional with a 6-31G(d,p) basis set.[10]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

-

Single Point Energy Calculation: A single point energy calculation is then carried out using a higher level of theory, such as the B3LYP functional with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties.

-

HOMO/LUMO Analysis: The output of the single point energy calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between these two energies (Egap = ELUMO - EHOMO).

-

Orbital Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Caption: A generalized workflow for the computational determination of HOMO and LUMO levels using Density Functional Theory (DFT).

While specific calculated values for CDBP are not readily found, the table below presents data for other cannabinoids from the literature to provide context. It is important to note that these values can vary depending on the computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Cannabicyclol (CBL) | -8.98 | 0.19 | 9.17 | [9][11] |

| Cannabigerol (CBG) | -8.53 | -0.31 | 8.22 | [9][11] |

Note: The values presented are as reported in the cited sources and may be subject to the specific computational parameters employed in those studies.

Experimental Approach: Cyclic Voltammetry and UV-Vis Spectroscopy

An experimental approach to determine HOMO and LUMO energies often involves a combination of electrochemical and spectroscopic techniques.[12]

-

Cyclic Voltammetry (CV): This electrochemical technique is used to measure the oxidation and reduction potentials of a molecule. The onset of the first oxidation potential (Eox) is related to the HOMO energy, while the onset of the first reduction potential (Ered) is related to the LUMO energy.[13]

-

UV-Vis Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to determine the optical band gap (Egopt), which provides an estimate of the HOMO-LUMO gap.[2][14]

The HOMO and LUMO energy levels can then be estimated using the following empirical equations, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+):

EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV

Alternatively, the LUMO can be calculated from the experimentally determined HOMO and the optical gap:

ELUMO = EHOMO + Egopt

-

Sample Preparation: A solution of CDBP is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Cyclic Voltammetry Measurement: The cyclic voltammogram is recorded using a three-electrode setup (working, reference, and counter electrodes). The potential is swept, and the resulting current is measured.

-

Determination of Onset Potentials: The onset oxidation and reduction potentials are determined from the voltammogram.

-

UV-Vis Spectroscopy Measurement: The UV-Vis absorption spectrum of the CDBP solution is recorded.

-

Optical Gap Determination: The optical band gap is calculated from the absorption edge of the spectrum using the equation Egopt = 1240 / λonset (nm), where λonset is the wavelength at the absorption edge.

-

Calculation of HOMO/LUMO Levels: The HOMO and LUMO energies are calculated using the formulas mentioned above.

Caption: A combined experimental workflow using Cyclic Voltammetry and UV-Vis Spectroscopy to determine HOMO and LUMO energy levels.

Conclusion and Future Directions

The HOMO and LUMO energy levels are fundamental electronic properties that provide invaluable insights into the chemical reactivity, stability, and potential biological activity of drug candidates like Cannabidiol-2',6'-dimethyl ether. While direct experimental and computational data for CDBP remain to be extensively reported, this guide has outlined the established and robust methodologies for their determination.

The application of Density Functional Theory and a combined approach of Cyclic Voltammetry and UV-Vis Spectroscopy would be instrumental in characterizing the frontier molecular orbitals of CDBP. Such studies would not only bridge a critical knowledge gap but also facilitate a deeper understanding of its mechanism of action as a potent 15-LOX inhibitor. Furthermore, this data would empower medicinal chemists to rationally design next-generation CDBP derivatives with tailored electronic properties for enhanced therapeutic efficacy and safety. The pursuit of these experimental and computational investigations is therefore strongly encouraged to unlock the full therapeutic potential of this promising cannabinoid derivative.

References

-

A computational study of thermophysical, HOMO, LUMO, vibrational spectrum and UV-visible spectrum of cannabicyclol (CBL), and cannabigerol (CBG) using DFT. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A computational study of thermophysical, HOMO, LUMO, vibrational spectrum and UV-visible spectrum of cannabicyclol (CBL), and cannabigerol (CBG) using DFT. (n.d.). Europub. Retrieved January 7, 2026, from [Link]

- Sarker, M. N., et al. (2019). A computational study of thermophysical, HOMO, LUMO, vibrational spectrum and UV-visible spectrum of cannabicyclol (CBL), and cannabigerol (CBG) using DFT.

- Kumer, A., et al. (2019). The Theoretical Prediction of Thermophysical properties, HOMO, LUMO, QSAR and Biological Indics of Cannabinoids (CBD). Advanced Journal of Chemistry, Section A, 2(3), 190-202.

-

CCCBDB HOMO-LUMO gaps. (n.d.). National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

-

Chemical structure of cannabidiol-2',6'-dimethyl ether (CBDD). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. (2026). Molecules, 31(1), 158.

-

Cannabidiol dimethyl ether. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

HOMO-LUMO characteristics and HOMO-LUMO gap (all in eV) of the most... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- A sensor for the electrochemical detection of CBD in non-psychoactive Cannabis samples and derived products. (2021). Analyst, 146, 612–619.

- Electrooxidation of New Synthetic Cannabinoids: Voltammetric Determination of Drugs in Seized Street Samples and Artificial Saliva. (2016). Analytical Chemistry, 88(12), 6547–6555.

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry, 13, 29-47.

- A Simple and Rapid Spectro-Electrochemical Analysis of Delta-9 Tetrahydrocannabinol (δ9-thc) using Carbon and Platinum Screen Printed Electrodes. (2024).

-

Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. Retrieved January 7, 2026, from [Link]

- Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. (2022).

-

Computational Chemistry Research Unit. (n.d.). OIST. Retrieved January 7, 2026, from [Link]

-

The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Takeda, S., et al. (2009). Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor. Drug Metabolism and Disposition, 37(8), 1733-1737.

- Cannabinoids Enhance Subsecond Dopamine Release in the Nucleus Accumbens of Awake Rats. (2005). Journal of Neuroscience, 25(18), 4545–4551.

- Voltammetry of Immobilized Particles of Cannabinoids. (2013).

-

Molecular Orbital Theory. (n.d.). Chad's Prep. Retrieved January 7, 2026, from [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Molecular Orbital Theory. (n.d.). Purdue University. Retrieved January 7, 2026, from [Link]

- Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. (2020). Chemical Science, 11(20), 5247–5257.

-

HOMO and LUMO determination. (2021, August 24). YouTube. Retrieved January 7, 2026, from [Link]

- Watanabe, K., et al. (2015). Cannabidiol-2',6'-dimethyl ether stimulates body weight gain in apolipoprotein E-deficient BALB/c. KOR/Stm Slc-Apoe(shl) mice. Journal of Toxicological Sciences, 40(6), 739-747.

-

Frontier Molecular Orbitals of theacrine and caffeine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Illustration of the frontier molecular orbitals spatial distribution for the 1-6 molecules evaluated at DFT/PBE0/6-31G(d) level. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Molecular Orbital Theory. (2022, November 13). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

9.5 Molecular Orbital Theory. (n.d.). Chad's Prep. Retrieved January 7, 2026, from [Link]

-

Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. (2020, December 28). YouTube. Retrieved January 7, 2026, from [Link]

Sources

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabidiol dimethyl ether - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jmnc.samipubco.com [jmnc.samipubco.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Triplet Energy Level of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the triplet energy level of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl, a crucial parameter influencing its application in advanced organic electronic devices.

Introduction: The Significance of a High Triplet Energy Host Material

In the realm of organic light-emitting diodes (OLEDs), particularly those based on phosphorescence, the choice of a suitable host material is paramount for achieving high efficiency and stability. This compound, commonly known as CDBP, has emerged as a prominent host material, especially for blue phosphorescent emitters. Its efficacy is intrinsically linked to its high triplet energy level (T₁).

A high triplet energy is essential for a host material to effectively confine the triplet excitons on the guest emitter molecules, preventing energy back-transfer and subsequent non-radiative decay pathways. This is particularly critical for blue phosphorescent emitters, which themselves possess high triplet energies. CDBP's molecular design, featuring a sterically hindered biphenyl core, endows it with this desirable characteristic.

This guide will delve into the synthesis, photophysical properties, and the precise determination of the triplet energy of CDBP. Furthermore, it will explore the direct implications of this high triplet energy on the performance of OLED devices, providing a holistic understanding for researchers in the field.

Synthesis of this compound (CDBP)

The synthesis of CDBP is typically achieved through a cross-coupling reaction, with the Ullmann condensation and Suzuki-Miyaura coupling being common methods. These reactions facilitate the formation of the crucial C-N or C-C bonds to construct the final molecule.

Synthetic Routes

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction between an aryl halide and an amine. In the context of CDBP synthesis, this would typically involve the coupling of a dihalogenated 2,2'-dimethylbiphenyl with carbazole in the presence of a copper catalyst and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh.[1][2][3] Modern modifications often employ soluble copper catalysts with specific ligands to improve yields and reaction conditions.[1]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative.[4][5][6] The synthesis of CDBP via this route could involve the reaction of a diborylated 2,2'-dimethylbiphenyl with a halogenated carbazole derivative, or vice versa. The reaction is known for its high tolerance to various functional groups and generally provides good yields.

General Experimental Protocol (Illustrative Example via Ullmann Condensation)

The following is a generalized protocol for the synthesis of a related compound, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), which can be adapted for CDBP by using the appropriately substituted 2,2'-dimethylbiphenyl precursor.

Reactants:

-

4,4'-Diiodo-2,2'-dimethylbiphenyl

-

Carbazole

-

Copper powder (catalyst)

-

Potassium carbonate (base)

-

1,3-Diisopropylbenzene (solvent)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), combine 4,4'-diiodo-2,2'-dimethylbiphenyl, carbazole, copper powder, and potassium carbonate in a reaction flask containing 1,3-diisopropylbenzene.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a suitable organic solvent (e.g., toluene) to dissolve the product and filter to remove insoluble inorganic salts and the copper catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography to yield the pure CDBP.[7]

Photophysical Properties of CDBP

The photophysical properties of CDBP are central to its function as a host material. A summary of its key photophysical parameters is presented below.

| Property | Value | Conditions |

| Absorption Maximum (λmax) | 292 nm | In Tetrahydrofuran (THF)[8][9] |

| Fluorescence Maximum (λem) | 364 nm | In Tetrahydrofuran (THF)[8][9] |

| HOMO Level | 6.1 eV | [8] |

| LUMO Level | 2.7 eV | [8] |

| Band Gap | 3.4 eV | [8] |

| Glass Transition Temperature (Tg) | 94 °C | [8][9] |

The absorption spectrum is dominated by the π-π* transitions of the carbazole moieties. The significant blue-shift in both absorption and emission compared to its more planar analogue, CBP, is a direct consequence of the reduced conjugation across the biphenyl bridge due to the steric hindrance from the methyl groups.

The Triplet Energy Level of CDBP

The defining characteristic of CDBP as a host material is its high triplet energy (T₁). This property is a direct result of its molecular structure.

Structural Origin of the High Triplet Energy

The introduction of methyl groups at the 2 and 2' positions of the biphenyl core forces a significant twist in the molecule. This steric hindrance effectively breaks the π-conjugation between the two carbazole units. As a result, the excited state is localized on the individual carbazole moieties, leading to a high triplet energy that is characteristic of the carbazole unit itself, rather than a lower-energy, delocalized state. This high triplet energy is consistently reported to be around 3.0 eV .[8][9]

Experimental Determination of the Triplet Energy

The triplet energy of organic molecules is typically determined experimentally by analyzing the high-energy onset of the phosphorescence spectrum measured at low temperatures.

Caption: Workflow for determining the triplet energy level via low-temperature phosphorescence spectroscopy.

The low temperature (typically 77 K, the boiling point of liquid nitrogen) is crucial to minimize non-radiative decay processes and enhance the phosphorescence quantum yield, making the emission easier to detect. The phosphorescence spectrum often exhibits a vibronic structure, and the highest-energy peak (the 0-0 transition) corresponds to the energy of the triplet state.

Triplet Excimer Formation

While the monomeric triplet energy of CDBP is high, in the solid state, it has a tendency to form triplet excimers. These are excited-state dimers that form between adjacent molecules and typically have a lower energy than the monomeric excited state. For CDBP, this triplet excimer emission is observed at around 2.5-2.6 eV. The formation of these excimers is attributed to the interaction of the carbazole units of neighboring molecules. This phenomenon is an important consideration in device engineering, as these lower-energy excimer states can act as traps for triplet excitons.

Implications of the Triplet Energy in OLED Applications

The high triplet energy of CDBP is the primary reason for its successful application as a host material in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters.

Host for Blue Phosphorescent Emitters

Blue phosphorescent emitters, such as bisiridium(III) (FIrpic), have high triplet energies (around 2.65 eV for FIrpic). To prevent back-transfer of energy from the excited guest to the host, the host material must have a significantly higher triplet energy. With a T₁ of ~3.0 eV, CDBP provides excellent confinement for the triplet excitons on the FIrpic guest molecules, leading to efficient phosphorescence from the dopant.

Device Performance with CDBP as a Host

The use of CDBP as a host material has led to the fabrication of high-performance blue PhOLEDs. A summary of representative device performance is provided in the table below.

| Emitter | Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |

| FIrpic | ITO/NPB/CDBP:10% FIrpic/TPBI/CBP:5% Ir(ppy)₃:3% Ir(piq)₂(acac)/TPBI/LiF/Al | - | 8.48 | - |

| Ir(dbfmi) | ITO/DPBIC/Host 6:DPBIC:Ir(dbfmi)/DBFSi/BCP/BCP:Cs₂CO₃/Cs₂CO₃/Al | 8.7 (at 100 cd/m²) | 10.2 (at 100 cd/m²) | - |

(Note: Device structures can be complex and varied. The data presented here is for illustrative purposes.)

These examples demonstrate that the high triplet energy of CDBP enables the fabrication of efficient blue OLEDs. The choice of device architecture, including charge transport and blocking layers, also plays a crucial role in optimizing performance.

Conclusion

This compound (CDBP) is a key host material in the field of organic electronics, primarily due to its high triplet energy level of approximately 3.0 eV. This property, arising from its sterically hindered and non-conjugated biphenyl core, allows for the efficient confinement of triplet excitons on high-energy guest emitters, which is essential for the fabrication of high-performance blue phosphorescent OLEDs. While the tendency of CDBP to form lower-energy triplet excimers in the solid state presents a challenge, careful device engineering can mitigate this effect. A thorough understanding of the synthesis, photophysical properties, and, most importantly, the triplet energy of CDBP is crucial for the continued development of next-generation OLED technologies.

References

-

SPIE. (n.d.). Novel host materials for blue phosphorescent OLEDs. SPIE Digital Library. Retrieved from [Link]

-

MDPI. (2022). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Retrieved from [Link]

-

PubMed. (2014). High-performance blue phosphorescent OLEDs using energy transfer from exciplex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). White light emission from a single organic molecule with dual phosphorescence at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular design and photophysical properties of CDBP:mDBSOSPO based films. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

AIP Publishing. (2009). The photophysics of singlet, triplet, and degradation trap states in 4,4-N,N′-dicarbazolyl-1,1′-biphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristics of OLEDs with host H1 with Ir(ppy)3 or FIrpic dopants in emitting layers. Retrieved from [Link]

-

HORIBA. (n.d.). What are Luminescence Quantum Yields?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7. Fluorescence and low-temperature phosphorescence spectra of a CzTPN:mCP codeposited film. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubMed. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Retrieved from [Link]

-

MDPI. (2021). Control of the Organization of 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) Molecular Materials through Siloxane Functionalization. Retrieved from [Link]

-

Penn State University. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Retrieved from [Link]

-

PubMed. (2025). Database of low-temperature absorption and fluorescence spectra of native photosynthetic tetrapyrrole macrocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kyung Hee University. (n.d.). New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). BET inhibition Attenuates H. pylori-induced Inflammatory Response by Suppressing Inflammatory Gene Transcription and Enhancer Activation. Retrieved from [Link]

-

Gospodarka Surowcami Mineralnymi – Mineral Resources Management. (2025). The effect of hard coal fly ash substitution for cement on properties of high sulphide tailings cemented paste backfill. Retrieved from [Link]

-

Frontiers. (n.d.). Progress in multiaxial coupling mechanisms of osteoporosis: insights from systems medicine on immune-inflammatory interactions, hormonal regulation, and metabolic imbalance. Retrieved from [Link]

Sources

- 1. noctiluca.eu [noctiluca.eu]

- 2. Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

Introduction: The Critical Role of Thermal Properties in PLGA-Based Drug Delivery

An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature (Tg) of Poly(lactic-co-glycolic acid) (PLGA)

A Note on the Subject: This guide focuses on Poly(lactic-co-glycolic acid) (PLGA), a cornerstone polymer in pharmaceutical sciences, as a representative subject for discussing thermal stability and glass transition temperature. The originally requested topic, "CDBP," does not correspond to a standard, publicly documented chemical entity, necessitating the selection of a well-characterized and relevant alternative to fulfill the educational objectives of this document. PLGA's extensive use in FDA-approved therapeutic products makes it an ideal model for this technical exploration.[1][2]

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer extensively utilized in the development of drug delivery systems (DDSs), such as long-acting injectables and nanoparticles.[3][4][5] The therapeutic efficacy and stability of these formulations are intrinsically linked to the physicochemical properties of PLGA, among which thermal stability and the glass transition temperature (Tg) are paramount.[2] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] This transition profoundly impacts drug release kinetics, manufacturing processes, and the long-term stability of the final drug product.[7][8]

This guide offers a detailed examination of the thermal properties of PLGA, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for their characterization.

Theoretical Framework: Understanding the Thermal Behavior of PLGA

The Glass Transition Temperature (Tg)

The glass transition is a reversible physical change in amorphous or semi-crystalline polymers. Below the Tg, polymer chains have limited mobility, resulting in a hard and brittle material.[6] Above the Tg, the polymer chains gain sufficient energy to move, leading to a softer, more pliable state.[7] For PLGA-based drug delivery systems, the Tg is a critical parameter because:

-

Drug Release: At temperatures above the Tg, increased polymer chain mobility facilitates the diffusion and release of the encapsulated drug.[8] The drug release rate can be significantly altered if the storage or in-vivo environment temperature crosses the Tg of the PLGA matrix.[7][8]

-

Physical Stability: Storing a PLGA formulation above its Tg can lead to particle aggregation, fusion, and changes in morphology, compromising the product's integrity. Physical aging, a process of structural relaxation that occurs below Tg, can also impact drug release kinetics over time.[7]

-

Manufacturing: Processes like hot-melt extrusion require a thorough understanding of the Tg to ensure the polymer can be processed without undergoing thermal degradation.[9]

Thermal Degradation of PLGA

The primary mechanism of PLGA degradation is the hydrolysis of its ester linkages in the presence of water, which breaks down the polymer into its constituent monomers, lactic acid and glycolic acid.[1][10][11] These monomers are then metabolized in the body.[1] While this biodegradability is a key advantage, it also presents stability challenges. The rate of hydrolysis is influenced by several factors, including temperature. Higher temperatures accelerate the degradation process, leading to a decrease in molecular weight and a potential loss of mechanical integrity.[9][12] Thermal degradation can also occur at elevated processing temperatures, even in the absence of significant moisture, through random chain scission.[13]

Factors Influencing the Tg and Thermal Stability of PLGA

The thermal properties of PLGA are not fixed but can be tailored by modulating its chemical composition and physical state.

-

Lactide-to-Glycolide Ratio (L:G Ratio): This is one of the most significant factors. Glycolic acid is less hydrophobic than lactic acid. As the proportion of glycolide in the copolymer increases, the polymer becomes more hydrophilic, absorbs more water, and thus degrades faster.[11][14] The Tg of PLGA generally increases with a higher lactide content.[7][8]

-

Molecular Weight (MW): Higher molecular weight PLGA has longer polymer chains and fewer chain ends, resulting in less free volume and consequently a higher Tg.[8]

-

End Groups: PLGA can be synthesized with either ester or carboxylic acid end groups. Acid-terminated PLGA is more hydrophilic and can auto-catalyze hydrolysis, leading to faster degradation compared to ester-capped PLGA.[9]

-

Plasticization: The presence of water or residual solvents from the manufacturing process can act as plasticizers, lowering the Tg by increasing the free volume between polymer chains.[7] Similarly, some encapsulated drugs can also plasticize the PLGA matrix.[8]

-

Crystallinity: While PLGA is largely amorphous, the degree of crystallinity can influence its thermal properties.[1] Higher crystallinity generally leads to a higher Tg.

Core Methodologies for Thermal Analysis

The two primary techniques for characterizing the thermal properties of PLGA are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15] It is the gold standard for determining the Tg of polymers.

-

Sample Preparation: Accurately weigh 5-10 mg of the PLGA sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a low temperature (e.g., -20 °C).

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 100 °C). This step removes the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to the final temperature. The Tg is determined from this second heating scan.

-

-

Data Analysis: The Tg is observed as a step-like change in the baseline of the DSC thermogram. It is typically calculated as the midpoint of this transition.[16]

Caption: Workflow for Tg determination of PLGA using DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is used to determine the degradation temperatures and to quantify the mass loss associated with decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of the PLGA sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Thermal Program:

-

Purge: Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-oxidative atmosphere.

-

Equilibration: Equilibrate the sample at ambient temperature.

-

Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) until the sample has completely decomposed.

-

-

Data Analysis: The TGA thermogram plots mass percentage versus temperature. The onset of degradation is identified as the temperature at which significant mass loss begins.[18][19] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[20]

Caption: Workflow for thermal stability assessment of PLGA using TGA.

Data Interpretation and Summary

The thermal properties of PLGA vary significantly with its composition. The following table summarizes typical values found in the literature.

| PLGA Property | L:G Ratio | Molecular Weight (kDa) | Typical Tg (°C) | Typical Decomposition Onset (°C) |

| PLGA | 50:50 | 30-50 | 40-50 | ~270-300 |

| PLGA | 75:25 | 70-100 | 50-60 | ~300-340 |

| PLA (Polylactic acid) | 100:0 | 100-150 | 55-65 | ~350-380 |

| PGA (Polyglycolic acid) | 0:100 | - | 35-40 | ~260-290 |

Note: These values are approximate and can be influenced by the factors discussed in section 1.3.[1][8][13][20]

A typical DSC thermogram for PLGA will show a clear step change at the Tg during the second heating scan.[21] A TGA curve will show a stable baseline at lower temperatures, followed by a sharp drop as the polymer decomposes.[19][20]

Implications for Drug Development and Manufacturing

A comprehensive understanding of PLGA's thermal properties is not merely academic; it is essential for successful product development.

-

Formulation Design: The desired drug release profile can be engineered by selecting a PLGA with an appropriate L:G ratio and molecular weight to achieve a specific Tg.[7][8] For a sustained release formulation intended to last for months, a higher Tg PLGA is often selected to slow down drug diffusion.

-

Process Development: For thermal-based manufacturing processes like hot-melt extrusion, the processing temperature must be carefully controlled to be above the Tg (to allow for polymer flow) but well below the onset of thermal degradation to prevent compromising the polymer's molecular weight and the drug's stability.[9]

-

Stability and Storage: The Tg of the final formulation dictates the required storage conditions. To prevent physical changes and ensure predictable drug release, the product must be stored at a temperature sufficiently below its Tg.[7]

Caption: Interplay of PLGA characteristics and performance metrics.

Conclusion

The thermal stability and glass transition temperature are foundational properties of PLGA that dictate its suitability and performance in drug delivery applications. A thorough characterization using techniques like DSC and TGA is a non-negotiable step in the development of robust and reliable PLGA-based therapeutics. By understanding and controlling the factors that influence these thermal properties, scientists can rationally design formulations with tailored drug release profiles, enhanced stability, and improved manufacturing viability, ultimately leading to safer and more effective medicines.

References

-

Polylactide. (n.d.). Factors Affecting PLGA Degradation: What You Need to Know. Retrieved from [Link]

-

Polylactide. (n.d.). How to Estimate Glass Transition Temperature of PLGA?. Retrieved from [Link]

-

Pharmapproach. (n.d.). Glass Transition Temperature and Drug Release from PLGA-Based Microspheres. Retrieved from [Link]

-

Xu, Y., et al. (2022). Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications. Polymers, 14(5), 993. Retrieved from [Link]

-

Wikipedia. (n.d.). PLGA. Retrieved from [Link]

-

Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. Retrieved from [Link]

-

D'Souza, S. S., & DeLuca, P. P. (2022). Internal Water-Induced Acceleration, Chemical Pathways, and Contributing Factors in the Degradation of Poly(lactic-co-glycolic acid) (PLGA) Microparticles and Devices. ACS Biomaterials Science & Engineering, 8(10), 4149–4165. Retrieved from [Link]

-

Istrate, D., et al. (2022). PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release. Polymers, 14(11), 2239. Retrieved from [Link]

- New Jersey Institute of Technology. (2022). Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications.

-

Liu, G., et al. (2021). Influence of surfactant on glass transition temperature of poly(lactic-co-glycolic acid) nanoparticles. Soft Matter, 17(4), 973-982. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 24. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications. Retrieved from [Link]

-

Campos, A. F. C., et al. (2015). Study of Thermal Degradation of PLGA, PLGA Nanospheres and PLGA/Maghemite Superparamagnetic Nanospheres. Journal of the Brazilian Chemical Society, 26(11), 2315-2323. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Thermal Degradation of PLGA, PLGA Nanospheres and PLGA/Maghemite Superparamagnetic Nanospheres. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermogravimetric analysis (TGA) thermograms of the thermal stability of the PLA homo- and PLGA co-polymers with different chemical compositions. Retrieved from [Link]

-

Mir, M., et al. (2023). Recent Applications of PLGA in Drug Delivery Systems. Pharmaceutics, 15(7), 1852. Retrieved from [Link]

-

OUCI. (n.d.). Recent Applications of PLGA in Drug Delivery Systems. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Applications of PLGA in Drug Delivery Systems. Retrieved from [Link]

-

Frontiers. (2025). PLGA-Based Drug Delivery Systems: Importance of the Type of Drug and Device Geometry. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) TGA curves of control PLGA-PEG microspheres and drug-loaded.... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of bulk and nanofibrous PLGA scaffold. Retrieved from [Link]

-

Santos-Rosales, V., et al. (2021). PLGA-Based Composites for Various Biomedical Applications. Polymers, 13(23), 4171. Retrieved from [Link]

-

ResearchGate. (n.d.). The DSC curves of (a) PLGA polymers: (1) 50/50, (2) 60/40, (3) 70/30,.... Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves of PLGA (a), pure IBU (b), and IBU-loaded films: c).... Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of polylactide (PLA) and PLGA, showing the thermal transition. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry data of PLGA (RG 504) films.... Retrieved from [Link]

-

Tian, Y., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. International Journal of Pharmaceutics, 590, 119916. Retrieved from [Link]

-

Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of visualized experiments : JoVE, (76), e50212. Retrieved from [Link]

Sources

- 1. PLGA - Wikipedia [en.wikipedia.org]

- 2. researchwith.njit.edu [researchwith.njit.edu]

- 3. mdpi.com [mdpi.com]

- 4. Recent Applications of PLGA in Drug Delivery Systems [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. polylactide.com [polylactide.com]

- 7. pharmalesson.com [pharmalesson.com]

- 8. Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. polylactide.com [polylactide.com]

- 13. researchgate.net [researchgate.net]

- 14. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]